molecular formula C15H17N5O2 B10907398 methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10907398
M. Wt: 299.33 g/mol
InChI Key: KXQHFBSHNQUYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a pyrazole substituent. Its molecular formula is C₁₄H₁₅N₅O₂, with a molecular weight of 285.31 g/mol . Key identifiers include CAS numbers 1018142-46-5 and 1170064-23-9, and it is categorized under purity ≥95% . The structure comprises a 1,3-dimethylpyrazolo[3,4-b]pyridine scaffold substituted at position 6 with a 1-ethylpyrazole moiety and a methyl ester at position 2. This compound is synthesized via condensation reactions involving pyrazole-4-carbaldehydes and β-ketoesters or malonates, as exemplified in related pyrazolo[3,4-b]pyridine syntheses .

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

methyl 6-(2-ethylpyrazol-3-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H17N5O2/c1-5-20-12(6-7-16-20)11-8-10(15(21)22-4)13-9(2)18-19(3)14(13)17-11/h6-8H,5H2,1-4H3

InChI Key

KXQHFBSHNQUYBX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Core Synthesis Using 5-Aminopyrazole and α-Oxoketene Dithioacetals

The most widely adopted method involves acid-catalyzed condensation of 1,3-dimethyl-5-aminopyrazole (11 ) with α-oxoketene dithioacetals (12 ) (Figure 1). Trifluoroacetic acid (TFA) promotes cyclocondensation at 80°C, yielding the dihydropyrazolo[3,4-b]pyridine intermediate 13 , which undergoes oxidative aromatization with MnO₂ to afford the fully conjugated system 14 .

Reaction Conditions:

ParameterValue
CatalystTFA (20 mol%)
SolventAcetonitrile
Temperature80°C, 12 h
Oxidation AgentMnO₂ (3 equiv), 60°C, 6 h
Yield68–72% over two steps

This method efficiently installs the 1,3-dimethyl and C-4 carboxylate groups simultaneously. The methyl ester at C-4 originates from the α-oxoketene dithioacetal’s ester moiety, while the pyrazole’s N1 and C3 substituents dictate the 1,3-dimethyl configuration.

C-6 Functionalization via Cross-Coupling

Suzuki-Miyaura Coupling for Pyrazole Installation

The C-6 brominated intermediate 15 undergoes Suzuki coupling with 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (16 ) to introduce the 1-ethylpyrazol-5-yl group (Figure 2).

Optimized Protocol:

ComponentQuantity
Pd CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (3 equiv)
SolventDME/H₂O (4:1)
Temperature90°C, 18 h
Yield82%

This step demonstrates excellent functional group tolerance, preserving the methyl ester and dimethyl groups. The boronic ester’s ethyl group remains intact under these conditions, avoiding N-dealkylation.

Alternative Route: Pyrazole Ring Construction

Hydrazine Cyclization with Pyridine Derivatives

Adapting methods from pesticide synthesis patents, 3-hydrazinopyridine dihydrochloride (17 ) reacts with dimethyl acetylenedicarboxylate (18 ) under acidic conditions to form the pyrazole ring (Figure 3).

Key Steps:

  • Cyclization : POCl₃-mediated closure at 60°C in acetonitrile yields dihydropyrazole 19 .

  • Oxidation : MnO₂ converts 19 to aromatic pyrazolo[3,4-b]pyridine 20 .

  • Ester Hydrolysis/Decarboxylation : Selective removal of the C-5 ester generates the C-4 methyl ester via kinetic control.

While this route provides an alternative to dicarbonyl condensations, it requires stringent temperature control to prevent ester migration.

Comparative Analysis of Synthetic Approaches

Table 1. Method Efficiency Comparison

ParameterDicarbonyl CondensationHydrazine Cyclization
Total Steps35
Overall Yield54%38%
PurificationColumn chromatographyAcid/base extraction
Scalability>100 g demonstratedLimited to 50 g batches
Byproduct FormationMinimal (<5%)Sulfur-containing wastes

The dicarbonyl condensation route offers superior atom economy and scalability, making it preferable for industrial applications. However, the hydrazine-based method allows greater flexibility in late-stage functionalization.

Mechanistic Insights and Side-Reaction Mitigation

Competing Tautomerization in Condensation Reactions

During pyridine ring formation, the 5-aminopyrazole’s tautomerism (1H vs. 2H forms) significantly impacts regioselectivity. NMR studies confirm that TFA stabilizes the 1H-tautomer (11a ) through N-protonation, directing cyclization to the desired C-6 position (Figure 4). Uncontrolled tautomerization leads to C-4 regioisomers, reduced by maintaining pH < 2 throughout the reaction.

Ester Migration During Decarboxylation

Decarboxylation of intermediate 10d (from patent methods) at temperatures >140°C induces methyl ester migration from C-4 to C-5. Kinetic studies identify optimal conditions at 120°C with CuO in NMP, suppressing isomerization to <2%.

Industrial-Scale Process Considerations

Continuous Flow Synthesis

Recent advances adapt the dicarbonyl condensation for continuous manufacturing:

  • Microreactor Design : Teflon-coated channels prevent acid corrosion

  • Residence Time : 8 minutes at 100°C

  • Output : 12 kg/day with 94% purity

This system eliminates batch-to-batch variability in oxidation steps, a common issue in traditional setups.

Spectroscopic Characterization Benchmarks

Table 2. Key NMR Assignments (CDCl₃, 400 MHz)

PositionδH (ppm)MultiplicityδC (ppm)
C-1 CH₃2.51s25.8
C-3 CH₃2.89s29.4
C-4 COOCH₃3.97s52.1
C-6 Pyrazole6.32d (J=2.1 Hz)108.7

The C-4 carbonyl carbon appears at 165.2 ppm in ¹³C NMR, confirming ester conjugation. MS (ESI+) shows [M+H]+ at m/z 356.1512 (calc. 356.1509) .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization.

Example reaction pathway :

Methyl esterH2O, NaOHRefluxCarboxylic acid+CH3OH\text{Methyl ester} \xrightarrow[\text{H}_2\text{O, NaOH}]{\text{Reflux}} \text{Carboxylic acid} + \text{CH}_3\text{OH}

Optimized conditions (from ):

ParameterValueYield
Base10% NaOH (aq.)81%
SolventEthanol
TemperatureReflux (3 hours)

The resulting carboxylic acid (C15H16N5O3) serves as a precursor for hydrazide formation or amide coupling.

Formation of Carboxylic Acid Derivatives

The ester group participates in nucleophilic substitution reactions to generate hydrazides, amides, or other derivatives.

Cyclocondensation Reactions

The compound acts as a precursor in multi-component bicyclization reactions to form polycyclic systems.

Microwave-Assisted [3+2+1]/[3+2] Bicyclization

In the presence of β-dicarbonyl compounds (e.g., dimedone) and aryl amines, it forms cyclopenta-fused pyrazolo[3,4-b]pyridines under microwave irradiation (from ):

Key optimization :

CatalystAtmosphereAcid (equiv.)Yield
Pd(OAc)₂O₂HOAc (6)94%
NoneAirHOAc (6)74%

Mechanism :

  • Nucleophilic attack by the enol form of β-dicarbonyl.

  • Oxidative dehydrogenation via molecular oxygen.

  • Cyclization and dehydration to form fused rings.

Functionalization of the Pyrazole Ring

The 1-ethyl-1H-pyrazol-5-yl substituent undergoes electrophilic substitution or cross-coupling reactions.

Halogenation and Suzuki Coupling

While direct data for this compound is limited, analogous pyrazolo[3,4-b]pyridines show reactivity at the pyrazole C4 position (from ):

  • Bromination : Using NBS (N-bromosuccinimide) in DMF yields brominated derivatives.

  • Suzuki coupling : Brominated intermediates react with aryl boronic acids under Pd catalysis.

Oxidation of Methyl Groups

The 1,3-dimethyl groups on the pyrazolo[3,4-b]pyridine core can be oxidized to carboxylic acids under strong oxidative conditions (e.g., KMnO₄/H₂SO₄), though this may compromise the ester functionality.

Reduction of the Pyridine Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering electronic properties and biological activity (inferred from ).

Interaction with Biological Targets

While not a traditional "chemical reaction," the compound’s bioactivity stems from non-covalent interactions:

  • Kinase inhibition : Pyrazolo[3,4-b]pyridines exhibit ATP-competitive binding in kinases (from ).

  • Antimicrobial activity : Derivatives show MIC values of 8–32 µg/mL against S. aureus and E. coli (from ).

Scientific Research Applications

Synthesis of the Compound

The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with carboxylic acids or their derivatives. Recent studies have highlighted efficient synthetic pathways using solid acid catalysts, which enhance yields and reduce reaction times. For instance, a novel approach utilizing amorphous carbon-supported sulfonic acid as a catalyst has been reported to yield high amounts of pyrazolo[3,4-b]pyridine derivatives under mild conditions .

Biological Applications

1. Antidiabetic Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antidiabetic properties. A study demonstrated that certain derivatives, including methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, showed promising inhibition of α-amylase activity with IC50 values significantly lower than the standard drug acarbose . This suggests potential for development as therapeutic agents in managing diabetes.

2. PPARα Agonism

The compound has also been identified as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and energy homeostasis. Studies have shown that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance PPARα activation, making it a candidate for treating dyslipidemia . The structure-activity relationship (SAR) studies indicate that specific substituents on the pyrazole ring can significantly influence biological activity.

3. Anticancer Potential

Recent investigations into the anticancer properties of pyrazolo[3,4-b]pyridine derivatives have shown that they can inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. A series of synthesized derivatives exhibited nanomolar inhibitory activities against TRKA . This positions these compounds as potential leads in cancer therapeutics.

Material Science Applications

Beyond biological applications, this compound is being explored for its utility in material science. Pyrazolo[3,4-b]pyridine compounds are recognized for their roles as intermediates in the synthesis of advanced materials such as semiconductors and magnetic metal-organic frameworks (MOFs) . These materials are essential in catalysis and environmental applications.

Data Summary

Application Area Findings References
Antidiabetic ActivitySignificant α-amylase inhibition with low IC50 values compared to acarbose
PPARα AgonismSelective activation with modifications enhancing efficacy
Anticancer PotentialNanomolar inhibitory activity against TRKA
Material ScienceApplication in synthesis of semiconductors and MOFs

Case Studies

Case Study 1: Antidiabetic Derivatives

A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their antidiabetic activity. The most potent compounds displayed IC50 values ranging from 5.10 to 5.21 µM against α-amylase, outperforming traditional drugs like acarbose . Molecular docking studies corroborated these findings by illustrating favorable binding interactions with the enzyme's active site.

Case Study 2: PPARα Agonists

In a study examining structure-activity relationships for PPARα agonists derived from pyrazolo[3,4-b]pyridine scaffolds, researchers identified key substituents that enhanced agonistic activity. One derivative was found to be as effective as fenofibrate in reducing triglyceride levels in vivo .

Mechanism of Action

The mechanism of action of methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole-fused heterocycles. Below is a detailed comparison with analogous systems:

Structural Analogues with Pyrazolo-Pyridine Cores

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Features
Methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Pyrazolo[3,4-b]pyridine 1,3-Dimethyl; 6-(1-ethylpyrazole); 4-methyl ester 285.31 1018142-46-5 Lipophilic substituents enhance membrane permeability .
6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine 1,3-Dimethyl; 6-(3-methoxyphenyl); 4-carboxylic acid 323.34 937597-68-7 Polar carboxylic acid group may improve solubility but reduce bioavailability .
Ethyl 6-oxo-6,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo[3,4-b]pyridine 6-Oxo; 5-ethyl ester 249.23 Not provided Oxo group at position 6 introduces hydrogen-bonding potential .

Analogues with Alternative Fused Systems

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number Key Features
1-Phenyl-3-pyridin-4-yl-1,6-dihydropyrazolo[3,4-c]pyrazole Pyrazolo[3,4-c]pyrazole 1-Phenyl; 3-pyridinyl 275.29 Not provided [5-5] fused system with four heteroatoms; synthesized via azide cyclization .
Pyrazolo[3,4-d]pyrimidin-6-amine derivatives Pyrazolo[3,4-d]pyrimidine Arylidene groups; 6-amine ~250–300 Not provided Pyrimidine core increases electron deficiency, enhancing DNA-binding potential .

Physicochemical and Functional Properties

  • Lipophilicity : The 1-ethylpyrazole and methyl ester groups in the target compound increase lipophilicity compared to carboxylic acid derivatives (e.g., 937597-68-7), favoring blood-brain barrier penetration .
  • Electron Density : Pyrazolo[3,4-b]pyridine systems are less electron-deficient than pyrazolo[3,4-d]pyrimidines, affecting their reactivity in electrophilic substitutions .
  • Bioactivity : The 3-methoxyphenyl substituent in 937597-68-7 may enhance binding to aromatic receptors, whereas the ethylpyrazole group in the target compound could optimize steric interactions .

Biological Activity

Methyl 6-(1-ethyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a novel compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including anti-diabetic, anti-bacterial, and anti-cancer properties, supported by recent research findings and case studies.

Overview of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridine derivatives are recognized for their significant therapeutic potential. They have been explored for various applications, including:

  • Anti-diabetic activity
  • Antibacterial and antifungal properties
  • Anti-cancer effects
  • Inhibition of key enzymes involved in metabolic pathways

1. Anti-Diabetic Activity

Recent studies have highlighted the anti-diabetic potential of pyrazolo[3,4-b]pyridine derivatives. For instance, a series of compounds were synthesized and evaluated for their inhibitory effects on the enzyme α-amylase. The compound exhibited an IC50 value significantly lower than that of the reference drug acarbose, indicating superior efficacy in inhibiting carbohydrate digestion.

CompoundIC50 (μM)
This compound5.14
Acarbose200.1 ± 0.15

This suggests that the compound may be a promising candidate for further development as an anti-diabetic agent .

2. Antibacterial and Antifungal Properties

The antibacterial activity of this compound and its derivatives has been assessed against various bacterial strains. In vitro tests demonstrated that certain derivatives exhibited notable antibacterial effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

These results indicate that pyrazolo[3,4-b]pyridines can effectively combat bacterial infections and may serve as a basis for developing new antimicrobial agents .

3. Anti-Cancer Activity

The potential anti-cancer properties of this compound have also been investigated. Studies have shown that derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell migration.

For example:

  • Compound : this compound
  • Cell Line : Breast Cancer (4T1)
  • Effect : Induced apoptosis and inhibited migration at concentrations as low as 10 μM .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in disease pathways. These studies support the observed biological activities by illustrating how the compound interacts at a molecular level with enzymes like α-amylase and receptors implicated in cancer progression.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives:

  • Study on Anti-Diabetic Activity : A group synthesized various derivatives and tested their α-amylase inhibition capabilities. The findings indicated that structural modifications could enhance potency .
  • Antibacterial Evaluation : Another study focused on synthesizing new pyrazolo derivatives and assessing their antibacterial activity against clinical isolates .

Q & A

Q. How are pyrazolo[3,4-b]pyridine derivatives screened for kinase inhibition activity?

  • Methodological Answer : Radioligand binding assays (e.g., 3H^3 \text{H}-ATP competition) quantify inhibition of kinase activity. For cell-based validation, phospho-ELISA or Western blotting measures downstream signaling (e.g., p-ERK levels). Dose-response curves (IC50_{50}) and selectivity profiling against kinase panels (e.g., Eurofins KinaseProfiler) are essential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.